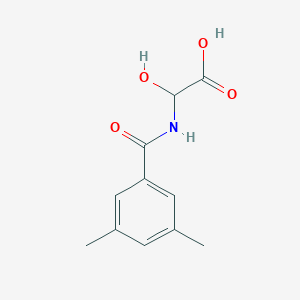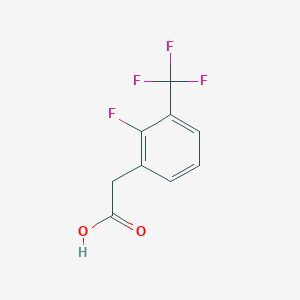
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine, also known as HDMG, is a compound that has gained attention in scientific research due to its potential therapeutic applications. HDMG is a derivative of benzoylglycine and has a hydroxyl group attached to the benzene ring.
科学研究应用
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has demonstrated that 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用机制
The mechanism of action of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine is not fully understood. However, studies have suggested that 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine exerts its therapeutic effects through multiple pathways. In cancer research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine induces apoptosis by activating the caspase cascade and suppressing the PI3K/Akt/mTOR pathway. In inflammation research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine inhibits the NF-κB pathway and reduces the production of inflammatory cytokines. In neurodegenerative disease research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine reduces oxidative stress by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has been shown to have various biochemical and physiological effects. In cancer research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine inhibits the growth of cancer cells, induces apoptosis, and suppresses angiogenesis. In inflammation research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine reduces inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
2-hydroxy-N-(3,5-dimethylbenzoyl)glycine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. It has low toxicity and can be used in various cell lines and animal models. However, there are also limitations to using 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine in lab experiments. It has low solubility in water, which can affect its bioavailability. Additionally, the mechanism of action of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine. In cancer research, further studies are needed to investigate the potential of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine as a chemotherapeutic agent and to determine the optimal dosage and administration route. In inflammation research, studies are needed to investigate the potential of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine as a treatment for chronic inflammatory diseases. In neurodegenerative disease research, studies are needed to investigate the potential of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of 2-hydroxy-N-(3,5-dimethylbenzoyl)glycine and to optimize its bioavailability.
属性
CAS 编号 |
173189-83-8 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC 名称 |
2-[(3,5-dimethylbenzoyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H13NO4/c1-6-3-7(2)5-8(4-6)9(13)12-10(14)11(15)16/h3-5,10,14H,1-2H3,(H,12,13)(H,15,16) |
InChI 键 |
POECXKASFUHLAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C(=O)O)O)C |
同义词 |
Acetic acid, [(3,5-dimethylbenzoyl)amino]hydroxy- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)

![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)
